Cas no 1903304-34-6 (1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one)

1-3-(Pyridin-3-yloxy)azetidin-1-ylethan-1-one is a specialized organic compound featuring a pyridine-azetidine hybrid structure, which offers unique reactivity and functional versatility in synthetic chemistry. The presence of both the pyridinyloxy and azetidinyl groups enables its use as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its compact heterocyclic framework allows for efficient derivatization, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability and well-defined stereochemistry further enhance its utility in precision synthesis. Suitable for cross-coupling and nucleophilic substitution reactions, it serves as a versatile building block for drug discovery and material science applications.
1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one structure
1903304-34-6 structure
Product name:1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one
CAS No:1903304-34-6
MF:C10H12N2O2
Molecular Weight:192.214482307434
CID:6226121
PubChem ID:59581396

1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one
    • SCHEMBL6123545
    • 1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
    • 1903304-34-6
    • AKOS025331530
    • 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
    • F6360-9211
    • 1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
    • インチ: 1S/C10H12N2O2/c1-8(13)12-6-10(7-12)14-9-3-2-4-11-5-9/h2-5,10H,6-7H2,1H3
    • InChIKey: OIBSVUZRFPUBAJ-UHFFFAOYSA-N
    • SMILES: O(C1C=NC=CC=1)C1CN(C(C)=O)C1

計算された属性

  • 精确分子量: 192.089877630g/mol
  • 同位素质量: 192.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 42.4Ų

1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6360-9211-20mg
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1903304-34-6
20mg
$148.5 2023-09-09
Life Chemicals
F6360-9211-50mg
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1903304-34-6
50mg
$240.0 2023-09-09
Life Chemicals
F6360-9211-4mg
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1903304-34-6
4mg
$99.0 2023-09-09
Life Chemicals
F6360-9211-5μmol
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1903304-34-6
5μmol
$94.5 2023-09-09
Life Chemicals
F6360-9211-10mg
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1903304-34-6
10mg
$118.5 2023-09-09
Life Chemicals
F6360-9211-20μmol
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1903304-34-6
20μmol
$118.5 2023-09-09
Life Chemicals
F6360-9211-30mg
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1903304-34-6
30mg
$178.5 2023-09-09
Life Chemicals
F6360-9211-1mg
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1903304-34-6
1mg
$81.0 2023-09-09
Life Chemicals
F6360-9211-25mg
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1903304-34-6
25mg
$163.5 2023-09-09
Life Chemicals
F6360-9211-15mg
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1903304-34-6
15mg
$133.5 2023-09-09

1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one 関連文献

1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-oneに関する追加情報

Introduction to 1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one (CAS No: 1903304-34-6)

1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one, identified by its CAS number 1903304-34-6, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a pyridine moiety linked to an azetidine ring through an ether oxygen, has garnered attention due to its structural complexity and potential biological activities. The presence of both heterocyclic and functional groups makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The compound's structure consists of a pyridine ring substituted at the 3-position with an oxygen atom that is further connected to an azetidine ring. This azetidine ring is then linked to an ethanone group at the 1-position, forming a unique scaffold that may contribute to its interactions with biological targets. The combination of these structural elements suggests potential applications in the development of novel therapeutic agents, particularly in areas where modulation of protein-protein interactions or enzyme inhibition is desired.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The pyridin-3-yloxy moiety is particularly noteworthy, as pyridine derivatives have been extensively studied for their ability to interact with various biological targets. For instance, pyridine-based compounds have shown promise in inhibiting kinases and other enzymes involved in signal transduction pathways. The incorporation of this moiety into the 1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one structure may enhance its binding affinity and selectivity for specific targets.

The azetidine ring adds another layer of complexity to the molecule, providing a rigid framework that can be fine-tuned to optimize interactions with biological receptors. Azetidine derivatives have been explored for their potential in various therapeutic areas, including antimicrobial and anti-inflammatory applications. The ethanone group at the 1-position further diversifies the chemical space, allowing for additional functionalization and derivatization to tailor the compound's properties for specific biological assays.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like 1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one offer a rich structural scaffold that can be modified to explore different chemical space. This flexibility is crucial for identifying novel leads that can overcome resistance mechanisms or target previously unexplored pathways. The use of computational methods such as molecular docking and virtual screening has become increasingly prevalent in identifying promising candidates for experimental validation.

The synthesis of 1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one presents both challenges and opportunities for synthetic chemists. The need to introduce multiple functional groups while maintaining regioselectivity requires careful planning and execution. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have made it possible to construct complex molecules with high precision. These techniques are essential for producing analogs that can be tested for their biological activity and pharmacokinetic properties.

In conclusion, 1-3-(pyridin-3-yloxy)azetidin-1-ylethan-1-one represents a structurally interesting compound with potential applications in pharmaceutical research. Its unique combination of heterocyclic rings and functional groups makes it a valuable tool for exploring new therapeutic strategies. As research continues to uncover the biological significance of diverse molecular structures, compounds like this one will play a crucial role in advancing our understanding of disease mechanisms and developing effective treatments.

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